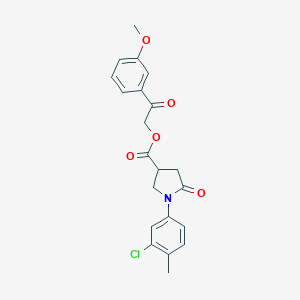
2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as a pyrrolidinecarboxylate and is synthesized through a specific method.
Mécanisme D'action
The mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate involves the inhibition of various enzymes and pathways involved in inflammation and oxidative stress. This compound has been found to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. It also has been shown to increase the activity of antioxidant enzymes such as SOD and CAT.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its anti-inflammatory and antioxidant properties. This compound has been found to reduce inflammation and oxidative stress in various tissues and organs. It has also been shown to improve cognitive function and memory in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its potent anti-inflammatory and antioxidant properties. This compound can be used to study the mechanisms of inflammation and oxidative stress in various tissues and organs. However, one limitation of using this compound is its potential toxicity at high doses.
Orientations Futures
There are several future directions related to the study of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate. One direction is to study its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in treating cancer. Additionally, further research is needed to determine the optimal dosage and potential side effects of this compound.
Méthodes De Synthèse
The synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 3-chloro-4-methylbenzaldehyde with 2-methoxyacetophenone to form 1-(3-chloro-4-methylphenyl)-2-methoxy-1-phenylethanone. This intermediate is then reacted with pyrrolidine-3-carboxylic acid to form the final product.
Applications De Recherche Scientifique
2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has shown potential therapeutic applications in various scientific research studies. This compound has been found to possess anti-inflammatory, antioxidant, and antitumor properties. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C21H20ClNO5 |
|---|---|
Poids moléculaire |
401.8 g/mol |
Nom IUPAC |
[2-(3-methoxyphenyl)-2-oxoethyl] 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H20ClNO5/c1-13-6-7-16(10-18(13)22)23-11-15(9-20(23)25)21(26)28-12-19(24)14-4-3-5-17(8-14)27-2/h3-8,10,15H,9,11-12H2,1-2H3 |
Clé InChI |
CPEBUOGXZPXARO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC(=CC=C3)OC)Cl |
SMILES canonique |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC(=CC=C3)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-chlorophenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271136.png)


![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271139.png)









![1-[4-(2-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B271157.png)